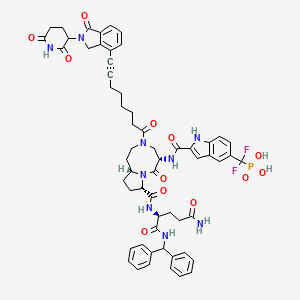

SD-36

Description

Properties

Molecular Formula |

C59H62F2N9O12P |

|---|---|

Molecular Weight |

1158.1666 |

IUPAC Name |

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1 |

InChI Key |

JKCSCHXVWPSGBG-OPKPGBGESA-N |

SMILES |

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SD36; SD 36; SD-36 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SD-36: A Selective STAT3 Degrader

For Researchers, Scientists, and Drug Development Professionals

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various human cancers.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key data, experimental methodologies, and visual representations of its operational pathways.

Introduction to this compound: A PROTAC Approach

This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to eliminate specific proteins from cells.[1][3][4] It is composed of three key components:

-

A STAT3-binding moiety: This is derived from SI-109, a potent inhibitor of the STAT3 SH2 domain.[1][2][3]

-

An E3 ubiquitin ligase-recruiting ligand: this compound utilizes an analog of lenalidomide to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5]

-

A chemical linker: This connects the STAT3-binding and E3 ligase-recruiting components.[1][5]

The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically target and degrade STAT3.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The action of this compound can be summarized in a series of sequential steps:

-

Ternary Complex Formation: this compound simultaneously binds to both STAT3 and the Cereblon E3 ubiquitin ligase, forming a ternary complex.[6][7]

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag STAT3 with ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and degraded by the proteasome, leading to a reduction in total STAT3 protein levels.[6]

This degradation-based approach offers a significant advantage over simple inhibition, as it removes the entire protein, thereby ablating both its signaling and non-signaling functions. A control compound, SD-36Me, which is incapable of binding to Cereblon, fails to induce STAT3 degradation, confirming the PROTAC mechanism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Binding Affinity of this compound and SI-109 to STAT Proteins

| Compound | Target Protein | Binding Affinity (Kd) |

| This compound | STAT3 | ~50 nM[5][8][9] |

| This compound | STAT1 | ~1-2 µM[8] |

| This compound | STAT4 | ~1-2 µM[8] |

| This compound | STAT2 | ~5 pM[8] |

| This compound | STAT5A | ~5 pM[8] |

| This compound | STAT5B | > 10 µM[8] |

| This compound | STAT6 | > 10 µM[8] |

| SI-109 | STAT3 | ~50 nM[8] |

| SI-109 | STAT1 | ~1-2 µM[8] |

| SI-109 | STAT4 | ~1-2 µM[8] |

Table 2: In Vitro Degradation and Activity of this compound

| Parameter | Cell Line | Value |

| DC50 (STAT3 Degradation) | Molm-16 | 0.06 µM[1][2] |

| DC50 (STAT3 Degradation) | SU-DHL-1 | 28 nM[2] |

| IC50 (STAT3 Transcriptional Activity) | - | 10 nM[5][9] |

| IC50 (Cell Growth Inhibition) | MOLM-16 | < 2 µM[5][9] |

| IC50 (Cell Growth Inhibition) | DEL | < 2 µM[5] |

| IC50 (Cell Growth Inhibition) | Karpas-299 | < 2 µM[5] |

| IC50 (Cell Growth Inhibition) | KI-JK | < 2 µM[5] |

| IC50 (Cell Growth Inhibition) | SU-DHL-I | < 2 µM[5] |

| IC50 (Cell Growth Inhibition) | SUP-M2 | < 2 µM[5] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dosing Schedule | Outcome |

| MOLM-16 | 25-100 mg/kg; i.v.; weekly for 4 weeks | Complete and long-lasting tumor regression[5][9] |

| SU-DHL-1 | 100 mg/kg; i.v.; day 1, 3, 5 per week | Complete tumor regression[5] |

| SUP-M2 | 50 mg/kg; i.v.; 3 times per week | Complete tumor growth inhibition[5] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Bio-Layer Interferometry (BLI) for Binding Affinity

This assay was used to determine the direct binding affinities of this compound and SI-109 to various STAT proteins.

-

Protein Immobilization: Recombinant STAT proteins are biotinylated and immobilized on streptavidin-coated biosensors.

-

Association: The biosensors are dipped into solutions containing varying concentrations of this compound or SI-109, and the association is measured in real-time by detecting changes in the interference pattern of light reflected from the sensor surface.

-

Dissociation: The biosensors are then moved to a buffer-only solution to measure the dissociation of the compound.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

Western Blot for STAT3 Degradation

This technique is used to quantify the reduction in STAT3 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines (e.g., Molm-16, SU-DHL-1) are cultured and treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for STAT3. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the STAT3 band is quantified and normalized to the loading control to determine the relative decrease in STAT3 protein levels.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period (e.g., 4 days).

-

Viability Measurement: A reagent such as CellTiter-Glo is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: The luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.

Caption: The STAT3 signaling pathway and the point of intervention by this compound.

Caption: A typical experimental workflow for assessing STAT3 degradation by this compound.

References

- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

The Discovery and Synthesis of SD-36: A Potent and Selective STAT3 PROTAC Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a key role in the development and progression of numerous human cancers. Its role in promoting cell proliferation, survival, and angiogenesis has made it a highly attractive target for cancer therapy. However, the development of effective STAT3 inhibitors has been challenging. The advent of Proteolysis Targeting Chimera (PROTAC) technology has provided a novel therapeutic modality to target proteins like STAT3 for degradation. This technical guide details the discovery and synthesis of SD-36, a potent and selective STAT3 PROTAC degrader. This compound is comprised of a STAT3-binding moiety, a linker, and an E3 ligase-recruiting moiety, which collectively orchestrate the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the degradation of the STAT3 protein. It was developed based on the PROTAC concept, which utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. The design of this compound incorporates three key components:

-

A STAT3-binding ligand: This moiety is based on the small-molecule STAT3 inhibitor SI-109, which targets the SH2 domain of STAT3.

-

A linker: A chemical linker connects the STAT3-binding ligand to the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.

-

An E3 ligase ligand: this compound utilizes a derivative of pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

By simultaneously binding to both STAT3 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of STAT3 and its subsequent degradation by the proteasome. This degradation-based approach offers several advantages over traditional inhibition, including the potential for improved potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biological activity of this compound.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Ki) | Recombinant STAT3 | 11 nM | |

| STAT3 Degradation (DC50) | MOLM-16 | < 1 nM | |

| SU-DHL-1 | 1-10 nM | ||

| Cell Growth Inhibition (IC50) | MOLM-16 | 35 nM | |

| SU-DHL-1 | 50-100 nM |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| MOLM-16 Xenograft | 25 mg/kg, i.v., twice weekly | Complete tumor regression |

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

STAT3 Signaling Pathway

Caption: Canonical STAT3 signaling pathway.

Mechanism of Action of this compound

Caption: this compound mediated degradation of STAT3.

Experimental Workflow for this compound Evaluation

Caption: Workflow for this compound evaluation.

Detailed Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the STAT3 inhibitor, the E3 ligase ligand, and the linker, followed by their sequential coupling.

Step 1: Synthesis of the STAT3 Inhibitor (SI-109 derivative)

-

The synthesis of the core scaffold of SI-109 is initiated from commercially available starting materials and involves standard organic chemistry transformations such as amide coupling, cyclization, and functional group manipulations.

-

A functional handle, such as a terminal alkyne or amine, is incorporated into the SI-109 structure to allow for subsequent conjugation to the linker.

Step 2: Synthesis of the Pomalidomide-based E3 Ligase Ligand

-

Pomalidomide is modified to introduce a linker attachment point. This is typically achieved by functionalizing the 4-amino group of the phthalimide ring.

-

An appropriate functional group, complementary to the one on the linker (e.g., an azide for click chemistry), is installed.

Step 3: Synthesis of the Linker

-

A bifunctional linker is synthesized with two reactive ends. The choice of linker (e.g., polyethylene glycol (PEG)-based) is crucial for solubility and optimizing the distance between the two binding moieties.

Step 4: Assembly of the this compound PROTAC

-

The STAT3 inhibitor derivative is first coupled to one end of the linker using a suitable reaction, such as an amide bond formation or a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

-

The resulting intermediate is then purified and subsequently reacted with the pomalidomide-based ligand to yield the final this compound molecule.

-

Purification of the final product is typically achieved by reverse-phase high-performance liquid chromatography (HPLC). The identity and purity of this compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

STAT3 Degradation Assay (Western Blot)

-

Cell Culture and Treatment:

-

Seed cells (e.g., MOLM-16) in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STAT3 (e.g., rabbit anti-STAT3, 1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., mouse anti-GAPDH, 1:5000 dilution) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000; anti-mouse IgG-HRP, 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the STAT3 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of STAT3 degradation relative to the vehicle-treated control.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding:

-

Seed cells (e.g., MOLM-16, SU-DHL-1) in a 96-well white-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow the cells to adhere and stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (medium only wells) from all experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant STAT3 activity. As a potent and selective STAT3 degrader, it demonstrates the power of PROTAC technology to address challenging drug targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of STAT3 degradation and the development of next-generation PROTAC-based medicines. The successful preclinical development of this compound underscores the promise of this therapeutic modality for the treatment of various malignancies.

SD-36: A Selective STAT3 Protein Degrader - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent hyperactivation in a wide array of human cancers, where it plays a pivotal role in promoting proliferation, survival, and metastasis.[1] SD-36 is a novel small molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the selective degradation of STAT3 protein.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental validation.

Introduction to STAT3 and the PROTAC Approach

The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, differentiation, and apoptosis.[3][4] In numerous cancers, the persistent activation of STAT3 through phosphorylation at tyrosine 705 (pSTAT3Y705) drives tumor progression and is often associated with a poor prognosis.[1] Consequently, inhibiting STAT3 has been a long-sought-after goal in cancer drug discovery.

The Proteolysis Targeting Chimera (PROTAC) technology offers an innovative approach to target proteins for degradation. PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), in this case, STAT3, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound: A Selective STAT3 Degrader

This compound is a potent and selective STAT3 degrader. It is composed of a high-affinity STAT3 inhibitor (SI-109) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design allows this compound to effectively recruit CRBN to STAT3, leading to its ubiquitination and subsequent degradation.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between STAT3, this compound, and the CRBN E3 ligase. This proximity-induced event leads to the transfer of ubiquitin from an E2-conjugating enzyme to STAT3. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective STAT3 degradation activity.

Binding Affinity and Degradation Potency

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | - | ~50 nM | |

| STAT3 Degradation (DC50) | MOLM-16 | 60 nM | |

| SU-DHL-1 | 28 nM | ||

| pSTAT3Y705 Degradation (DC50) | MOLM-16 | 60 nM | |

| SU-DHL-1 | 11 nM |

Selectivity Profile

This compound exhibits high selectivity for STAT3 over other members of the STAT family.

| STAT Protein | Binding Affinity (Kd) | Degradation in MOLM-16 & SU-DHL-1 cells (up to 10 µM) | Reference |

| STAT1 | ~1-2 µM | No effect | |

| STAT2 | ~5 µM | No effect | |

| STAT3 | ~50 nM | Potent Degradation | |

| STAT4 | ~1-2 µM | No effect | |

| STAT5A | ~5 µM | No effect | |

| STAT5B | >10 µM | No effect | |

| STAT6 | >10 µM | No effect |

In Vitro Anti-proliferative Activity

| Cell Line | IC50 (4 days) | Reference |

| MOLM-16 | <2 µM | |

| DEL | <2 µM | |

| Karpas-299 | <2 µM | |

| KI-JK | <2 µM | |

| SU-DHL-1 | <2 µM | |

| SUP-M2 | <2 µM |

In Vivo Efficacy

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| MOLM-16 | 25-100 mg/kg, i.v., weekly for 4 weeks | Complete and long-lasting tumor regression | |

| SU-DHL-1 | 25-100 mg/kg, i.v., on day 1, 3, and 5 per week | Complete tumor regression at 100 mg/kg | |

| SUP-M2 | 50 mg/kg, i.v., 3 times per week | Complete inhibition of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is targeted by this compound.

Western Blot Analysis for STAT3 Degradation

This protocol is for assessing the degradation of total STAT3 and phosphorylated STAT3 (pSTAT3) in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139, 1:1000 dilution)

-

Rabbit anti-pSTAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution)

-

Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)

-

-

Secondary antibodies:

-

HRP-linked anti-rabbit IgG (1:2000 dilution)

-

HRP-linked anti-mouse IgG (1:2000 dilution)

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2-24 hours).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Bio-Layer Interferometry (BLI) for Binding Affinity

This protocol measures the binding affinity (Kd) of this compound to STAT3 protein.

Materials:

-

BLI instrument (e.g., Octet RED96)

-

Streptavidin (SA) biosensors

-

Biotinylated STAT3 protein

-

This compound in a suitable buffer (e.g., PBS with 0.1% BSA)

-

Kinetic buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

Procedure:

-

Hydration: Hydrate SA biosensors in kinetic buffer for at least 10 minutes.

-

Immobilization: Load biotinylated STAT3 protein onto the SA biosensors.

-

Baseline: Establish a stable baseline in kinetic buffer.

-

Association: Move the biosensors to wells containing various concentrations of this compound and record the association phase.

-

Dissociation: Move the biosensors back to wells with kinetic buffer to record the dissociation phase.

-

Data Analysis: Analyze the binding curves using the instrument's software to determine the on-rate (kon), off-rate (koff), and calculate the dissociation constant (Kd = koff/kon).

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice)

-

Cancer cell lines (e.g., MOLM-16, SU-DHL-1)

-

Matrigel (optional)

-

This compound formulated for intravenous (i.v.) injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer this compound or vehicle control via i.v. injection according to the desired dosing schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width2) / 2).

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamics).

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC SD-36: A Technical Guide to a Potent and Selective STAT3 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, yet historically challenging, therapeutic target in oncology. The development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs), has provided a novel modality to eliminate pathogenic proteins. This technical guide provides an in-depth overview of SD-36, a first-in-class small-molecule PROTAC designed to selectively induce the degradation of STAT3. We will detail its structure, mechanism of action, and function, supported by a comprehensive summary of its in vitro and in vivo activities. This document includes detailed experimental protocols for key assays and visual representations of its mechanism and experimental workflows to facilitate further research and development.

Introduction

STAT3 is a transcription factor that plays a critical role in regulating genes involved in cell proliferation, survival, and angiogenesis.[1][2] Constitutive activation of STAT3 is a hallmark of numerous human cancers, including acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL), and is often associated with a poor prognosis.[1][2] Traditional approaches to inhibit STAT3 with small molecules have faced significant challenges.

This compound was developed as a potent and selective STAT3 degrader based on the PROTAC technology.[1][2][3] PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This compound has demonstrated robust anti-tumor activity in preclinical models, achieving complete and lasting tumor regression.[1][2][4]

Structure of this compound

This compound is a chimeric molecule comprising three key components:

-

A STAT3-binding moiety: This part of the molecule is derived from SI-109, a potent inhibitor of the STAT3 SH2 domain.[2][3] The SH2 domain is crucial for STAT3 dimerization and activation.

-

An E3 ligase-recruiting moiety: this compound utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]

-

A flexible linker: This linker connects the STAT3-binding and E3 ligase-recruiting moieties, enabling the formation of a productive ternary complex between STAT3 and CRBN.

Chemical Formula: C₅₉H₆₀F₂N₉Na₂O₁₂P[5] Molecular Weight: 1202.13 g/mol (sodium salt)[5]

Mechanism of Action

This compound functions by hijacking the CRBN E3 ubiquitin ligase to induce the targeted degradation of STAT3. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the SH2 domain of STAT3 and the CRBN E3 ligase, bringing them into close proximity to form a STAT3-SD-36-CRBN ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STAT3 protein.

-

Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular STAT3 levels.

-

Catalytic Cycle: After inducing degradation, this compound is released and can engage another STAT3 protein, acting catalytically to degrade multiple STAT3 molecules.

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

Potency and Selectivity of STAT3 Degradation

This compound potently and rapidly induces the degradation of STAT3 in a time- and concentration-dependent manner in various human cancer cell lines.[2] For instance, in the MOLM-16 AML cell line, 250 nM of this compound led to over 90% depletion of STAT3 protein after a 4-hour treatment.[2] Importantly, this compound demonstrates exceptional selectivity for STAT3 over other STAT family members.[1][2]

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (STAT3 Degradation) | MOLM-16 | 0.06 µM | [2] |

| SU-DHL-1 | 28 nM | ||

| Binding Affinity (Kd) | STAT3 | 50 nM | [6] |

| STAT1 | 1-2 µM | [6] | |

| STAT4 | 1-2 µM | [6] |

Table 1: In vitro degradation potency and binding selectivity of this compound.

Inhibition of STAT3 Signaling and Cell Growth

The degradation of STAT3 by this compound results in a potent suppression of its transcriptional network.[1][2] This leads to significant growth inhibition in cancer cell lines with high levels of phosphorylated STAT3.[2][3] The anti-proliferative effects are mediated through the induction of cell cycle arrest and/or apoptosis.[1][6]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MOLM-16 | Acute Myeloid Leukemia | <2 |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | <2 |

| DEL | Anaplastic Large-Cell Lymphoma | <2 |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | <2 |

| KI-JK | Anaplastic Large-Cell Lymphoma | <2 |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | <2 |

Table 2: Growth inhibition (GI₅₀) of this compound in various cancer cell lines. Data from[5].

In Vivo Efficacy

This compound has demonstrated significant and long-lasting anti-tumor activity in multiple xenograft mouse models of human cancers.[1]

| Animal Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| MOLM-16 Xenograft | Acute Myeloid Leukemia | 25-100 mg/kg, i.v., weekly | Complete and long-lasting tumor regression | [2][5] |

| SU-DHL-1 Xenograft | Anaplastic Large-Cell Lymphoma | 100 mg/kg, i.v., 3x/week | Complete tumor regression | [5] |

Table 3: In vivo efficacy of this compound in xenograft models.

A single intravenous dose of this compound resulted in complete degradation of STAT3 protein in tumor tissue.[2][3] The anti-tumor effects were achieved at well-tolerated dose schedules.[1][4]

Experimental Protocols

Western Blotting for STAT3 Degradation

This protocol is to assess the in vitro degradation of STAT3 protein in cancer cell lines following treatment with this compound.

Figure 2: Western Blotting Experimental Workflow.

-

Cell Culture and Treatment: Plate leukemia or lymphoma cells (e.g., MOLM-16, SU-DHL-1) at a density of 0.5 x 10⁶ cells/mL. Treat cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against STAT3 (and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Figure 3: In Vivo Xenograft Study Workflow.

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) into the flank of immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound intravenously at the desired doses and schedule (e.g., 50 mg/kg, weekly). The vehicle control group receives the drug vehicle on the same schedule.

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess for any tumor regression.

Conclusion

This compound is a pioneering PROTAC that effectively and selectively degrades STAT3, a high-value target in oncology. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, establishes this compound as a valuable research tool and a promising therapeutic candidate. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeted STAT3 degradation.

References

- 1. lumen.luc.edu [lumen.luc.edu]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of this compound as a Potent, Selective and Efficacious PROTAC Degrader of STAT3 Protein. | Semantic Scholar [semanticscholar.org]

- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein PMID: 31747516 | MCE [medchemexpress.cn]

- 5. medkoo.com [medkoo.com]

- 6. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of SD-36

For Researchers, Scientists, and Drug Development Professionals

Abstract

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of various human cancers. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the targeted degradation of STAT3. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many human cancers, including various leukemias and lymphomas, making it an attractive target for therapeutic intervention.

This compound is a novel heterobifunctional molecule designed as a PROTAC to specifically target STAT3 for degradation. It is composed of three key components: a ligand that binds to the STAT3 protein (based on the STAT3 inhibitor SI-109), a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite design enables the formation of a ternary complex between STAT3, this compound, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.

Mechanism of Action

The primary mechanism of action of this compound is the targeted degradation of the STAT3 protein. This process can be broken down into the following key steps:

-

Binding to STAT3 and Cereblon: this compound, being a heterobifunctional molecule, simultaneously binds to the SH2 domain of STAT3 and the Cereblon E3 ubiquitin ligase.

-

Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a ternary complex, bringing STAT3 into close proximity with the E3 ligase machinery.

-

Ubiquitination of STAT3: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the STAT3 protein.

-

Proteasomal Degradation: The polyubiquitinated STAT3 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.

-

Recycling of this compound: Following the degradation of STAT3, this compound is released and can bind to another STAT3 molecule, acting catalytically to induce the degradation of multiple STAT3 proteins.

This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors, as it leads to the complete removal of the target protein, thereby abrogating all of its functions, including both signaling and scaffolding roles.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Degradation Potency

| Parameter | Value | Cell Line/System | Method | Reference |

| Kd (STAT3) | ~50 nM | Recombinant Protein | Not Specified | [1][2][3] |

| Ki (STAT3) | 11 nM | Recombinant Protein | Fluorescence Polarization | [4] |

| DC50 (STAT3) | 60 nM | MOLM-16 | Western Blot | [5] |

| DC50 (pSTAT3Y705) | 28 nM | SU-DHL-1 | Western Blot | [6] |

Kd: Dissociation Constant; Ki: Inhibition Constant; DC50: Half-maximal Degradation Concentration.

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-16 | Acute Myeloid Leukemia | 13 | [6] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 35 | [4] |

| DEL | Anaplastic Large Cell Lymphoma | <2000 | [1] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | <2000 | [1] |

| KI-JK | Anaplastic Large Cell Lymphoma | <2000 | [1] |

| SUP-M2 | Anaplastic Large Cell Lymphoma | <2000 | [1] |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki)

This protocol is a general guideline for determining the binding affinity of this compound to STAT3 using a competitive fluorescence polarization assay.

Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled STAT3 ligand (tracer)

-

This compound

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Tracer and Protein Titration:

-

Perform a saturation binding experiment to determine the optimal concentration of the fluorescent tracer and STAT3 protein.

-

Prepare serial dilutions of the STAT3 protein in the assay buffer.

-

Add a fixed concentration of the fluorescent tracer to each well.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization. The optimal protein concentration should be at or near the Kd of the tracer-protein interaction, resulting in a significant polarization window.

-

-

Competitive Binding Assay:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the microplate, combine the optimal concentrations of STAT3 protein and the fluorescent tracer.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is the dissociation constant of the tracer for STAT3.

-

Cell Viability Assay (CellTiter-Glo®) for IC50 Determination

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the anti-proliferative activity of this compound.

Materials:

-

Cancer cell lines (e.g., MOLM-16, SU-DHL-1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in the 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for STAT3 Degradation (DC50 Determination)

This protocol outlines the procedure for assessing the degradation of STAT3 protein in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., MOLM-16, SU-DHL-1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-pSTAT3Y705, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with a serial dilution of this compound or vehicle control for a specified time (e.g., 4, 8, or 16 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the STAT3 band intensity to the loading control.

-

Plot the percentage of remaining STAT3 protein against the logarithm of the this compound concentration and fit the data to determine the DC50 value.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG mice)

-

Cancer cell lines (e.g., MOLM-16 or SU-DHL-1)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dose and schedule (e.g., intravenous injection).

-

-

Efficacy Evaluation:

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width2)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study or at specific time points, tumors and tissues can be harvested to assess the levels of STAT3 protein by western blot or immunohistochemistry to confirm target engagement.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.

-

Conclusion

This compound is a potent and selective STAT3 degrader with promising anti-cancer activity in preclinical models of leukemia and lymphoma. Its mechanism of action, centered on the PROTAC technology, offers a novel and effective strategy for targeting STAT3. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further research and development of this compound and other STAT3-targeting therapeutics.

Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers and scientists. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]

- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The PROTAC SD-36: A Technical Guide to its Foundational Research in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational research of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound represents a promising therapeutic strategy in oncology, particularly for hematological malignancies. This document provides a comprehensive overview of its mechanism of action, experimental validation, and key quantitative data, presented in a format designed for scientific and research audiences.

Core Mechanism of Action: Targeted STAT3 Degradation

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] It is composed of three key components: a ligand that binds to the target protein (STAT3), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] In the case of this compound, it utilizes the STAT3 inhibitor SI-109 to bind to the SH2 domain of STAT3 and a derivative of the immunomodulatory drug lenalidomide to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][5]

This targeted recruitment brings STAT3 into close proximity with the E3 ligase machinery, leading to the ubiquitination of STAT3. The polyubiquitin chain acts as a signal for degradation by the proteasome, resulting in the selective and efficient removal of STAT3 protein from the cell.[6][7] This degradation-based approach offers a distinct advantage over simple inhibition, as it can eliminate all functions of the target protein, including scaffolding and non-enzymatic roles.

The STAT3 Signaling Pathway in Cancer

STAT3 is a transcription factor that plays a critical role in a wide range of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[8] In many cancers, STAT3 is constitutively activated through various upstream signals, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), which activate Janus kinases (JAKs) or other tyrosine kinases like Src.[8] Once activated via phosphorylation, STAT3 dimerizes, translocates to the nucleus, and regulates the expression of a multitude of target genes that promote tumorigenesis. By inducing the degradation of STAT3, this compound effectively shuts down this pro-cancer signaling network.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound, demonstrating its potency, selectivity, and anti-cancer activity.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Cell Line / Assay | Value | Reference(s) |

| Binding Affinity (Kd) to STAT3 | Biochemical Assay | ~50 nM | [3][9] |

| Binding Selectivity | STAT1 vs STAT3 | ~20-fold | [6] |

| STAT4 vs STAT3 | ~20-fold | [6] | |

| Degradation Potency (DC50) | MOLM-16 (AML) | 0.06 µM | [3] |

| SU-DHL-1 (ALCL) | 28 nM | [3] | |

| Transcriptional Inhibition (IC50) | STAT3 Activity | 10 nM | [3] |

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference(s) |

| MOLM-16 | Acute Myeloid Leukemia (AML) | < 2 µM | [3] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |

| DEL | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |

| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |

| KI-JK | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |

| SUP-M2 | Anaplastic Large Cell Lymphoma (ALCL) | < 2 µM | [3] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Outcome | Reference(s) |

| MOLM-16 (AML) | 50 mg/kg, twice weekly, 4 weeks | Complete tumor regression | [3] |

| 100 mg/kg, weekly, 4 weeks | Complete tumor regression | [3] | |

| SU-DHL-1 (ALCL) | 100 mg/kg, 3 times per week | Complete tumor regression | [3] |

| 50 mg/kg, 3 times per week | Tumor growth inhibition | [3] | |

| SUP-M2 (ALCL) | 50 mg/kg, 3 times per week | Complete tumor growth inhibition | [3] |

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the foundational research of this compound.

Immunoblotting for STAT3 Degradation

Objective: To determine the ability of this compound to induce the degradation of STAT3 protein in cancer cell lines.

Protocol Summary:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., MOLM-16, SU-DHL-1) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or control compounds (e.g., SD-36Me, an inactive analog) for specified time periods (e.g., 3 to 24 hours).[6]

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (pSTAT3 Y705), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of STAT3 degradation relative to the loading control.[9]

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Protocol Summary:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound, SI-109, or other control compounds for a specified duration (e.g., 4 days).[3]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a nonlinear regression model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol Summary:

-

Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., MOLM-16 or SU-DHL-1).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment groups via a specified route (e.g., intravenous injection) and schedule (e.g., weekly or multiple times per week). The control group receives a vehicle solution.[3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint and Analysis: The study continues until a predetermined endpoint. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. In some cases, tumors are excised for pharmacodynamic analysis (e.g., immunoblotting for STAT3 levels).[3][8]

Conclusion

The foundational research on this compound has established it as a potent and highly selective degrader of STAT3. Through its novel PROTAC mechanism, this compound effectively eliminates STAT3 protein, leading to the suppression of downstream pro-cancer signaling pathways. The robust anti-tumor activity demonstrated in both in vitro and in vivo models, particularly in leukemia and lymphoma, underscores the therapeutic potential of targeted STAT3 degradation. This technical guide provides a consolidated resource for researchers and drug development professionals to understand the core scientific principles and experimental evidence supporting the continued investigation of this compound and similar STAT3-targeting degraders in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. support.nanotempertech.com [support.nanotempertech.com]

- 5. researchgate.net [researchgate.net]

- 6. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumen.luc.edu [lumen.luc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Exploratory Studies of SD-36 in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-36 is a novel small molecule that has emerged as a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound offers a unique therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate the STAT3 protein, rather than simply inhibiting its function.[1] This technical guide provides a comprehensive overview of the preclinical exploratory studies of this compound, with a focus on its applications in immunology and oncology. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Core Mechanism of Action: STAT3 Degradation

This compound is a bifunctional molecule composed of a ligand that binds to the SH2 domain of STAT3 (based on the inhibitor SI-109) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This dual binding brings STAT3 into close proximity with the E3 ligase, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome.[1] This targeted degradation of STAT3 has profound effects on downstream signaling pathways that are critical for tumor cell survival, proliferation, and immune evasion.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Target | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | STAT3 | ~50 nM | Recombinant Protein | [2][5] |

| STAT1 | ~1-2 µM | Recombinant Protein | [1] | |

| STAT4 | ~1-2 µM | Recombinant Protein | [1] | |

| Degradation Potency (DC50) | STAT3 | 0.06 µM | MOLM-16 | |

| pSTAT3Y705 | Not Specified | MOLM-16 | ||

| Transcriptional Suppression (IC50) | STAT3-dependent transcription | 10 nM | Not Specified | [2][5] |

Table 2: In Vitro Cellular Activity of this compound in Leukemia and Lymphoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLM-16 | Acute Myeloid Leukemia | < 2 | [5] |

| DEL | Anaplastic Large-Cell Lymphoma | < 2 | [5] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | < 2 | [5] |

| KI-JK | Anaplastic Large-Cell Lymphoma | < 2 | [5] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | < 2 | [5] |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | < 2 | [5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| MOLM-16 | Acute Myeloid Leukemia | 25-100 mg/kg, i.v. | Complete and sustained tumor regression | [5] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | 25-100 mg/kg, i.v. | Complete and sustained tumor regression | [5] |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | Not Specified | Complete and long-lasting tumor regression | [4] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is targeted by this compound.

This compound Mechanism of Action: PROTAC-Mediated Degradation

This diagram illustrates the mechanism by which this compound induces the degradation of STAT3.

References

- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]

- 4. Bio-Layer Interferometry: Principles & Applications [excedr.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: SD-36 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). The following protocols and data are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in relevant cell culture models.

Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of STAT3.[1][2] It is composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This ternary complex formation leads to the polyubiquitination of STAT3, marking it for degradation by the proteasome. This targeted degradation of STAT3 effectively suppresses its transcriptional activity, leading to cell cycle arrest and/or apoptosis in cancer cells where STAT3 is constitutively active.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| MOLM-16 | Acute Myeloid Leukemia (AML) | < 2 | 4 days |

| DEL | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |

| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |

| KI-JK | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |

| SUP-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | < 2 | 4 days |

Data compiled from publicly available resources.[1]

Table 2: In Vitro STAT3 Degradation by this compound

| Cell Line | DC50 (µM) | Treatment Time | Notes |

| MOLM-16 | 0.06 | Not Specified | Effective in reducing total STAT3 and pSTAT3Y705.[3][4] |

| SU-DHL-1 | 0.028 | 16 hours | Effective in reducing STAT3 and pSTAT3Y705.[4] |

| MOLM-16 | Not Specified | 5 hours | 1 µM completely depleted monomeric and dimeric STAT3.[1] |

| MOLM-16 | Not Specified | 4 hours | 250 nM depleted >90% of STAT3.[5] |

| DEL | Not Specified | 7 hours | 250 nM depleted >50% of STAT3.[5] |

| KI-JK | Not Specified | 7 hours | 250 nM depleted >50% of STAT3.[5] |

| SU-DHL-1 | Not Specified | 7 hours | 250 nM depleted >50% of STAT3.[5] |

DC50: Half-maximal degradation concentration.

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture.

Cell Culture and Maintenance

Materials:

-

Leukemia and lymphoma cell lines (e.g., MOLM-16, SU-DHL-1)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells, if applicable)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture leukemia and lymphoma cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For suspension cells (e.g., MOLM-16), subculture every 2-3 days by diluting the cell suspension to a density of 2-3 x 10^5 cells/mL.

-

For adherent cells (e.g., SU-DHL-1, if cultured adherently), detach cells using Trypsin-EDTA when they reach 80-90% confluency and re-seed at a lower density.

This compound Preparation and Treatment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Cell culture medium

Protocol:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare working solutions by diluting it in fresh cell culture medium to the desired final concentrations.

-

Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

Materials:

-

96-well cell culture plates

-

Cultured cells

-

This compound working solutions

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight to allow cells to attach (if adherent) and resume logarithmic growth.

-

Treat the cells with a serial dilution of this compound (e.g., 0.005 µM to 5 µM) and a vehicle control.[1]

-

Incubate the plate for the desired duration (e.g., 4 days).[1]

-

At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for STAT3 Degradation

Materials:

-

6-well or 12-well cell culture plates

-

Cultured cells

-

This compound working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-pSTAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well or 12-well plates.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for different time points (e.g., 4, 7, 16 hours).[5][4]

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of STAT3 degradation relative to a loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound in cell culture.

Selectivity

This compound demonstrates high selectivity for the degradation of STAT3 over other STAT family members.[1][2][4] In both Molm-16 and SU-DHL-1 cell lines, this compound effectively reduces STAT3 levels at concentrations as low as 0.1 µM, while having minimal to no effect on STAT1, STAT2, STAT4, STAT5A/B, and STAT6 proteins at concentrations up to 10 µM.[4] This selectivity is a critical attribute, minimizing off-target effects. A control compound, SD-36Me, which is unable to recruit Cereblon, is ineffective at inducing STAT3 degradation, confirming the PROTAC mechanism of action.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SD-36 in In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-36 is a potent, selective, and cell-permeable small molecule designed for the targeted degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of STAT3 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][4]

STAT3 is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a critical role in cell proliferation, survival, and angiogenesis.[2][5] Unlike traditional small molecule inhibitors that only block a protein's function, this compound eliminates the STAT3 protein entirely, offering a powerful and durable therapeutic strategy.[2] It demonstrates exceptional selectivity for STAT3 over other STAT family members.[1][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro cancer studies to assess its efficacy and mechanism of action.

Mechanism of Action of this compound